PXS-6302 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

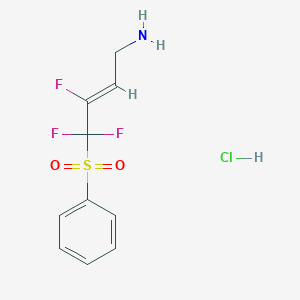

C10H11ClF3NO2S |

|---|---|

Molecular Weight |

301.71 g/mol |

IUPAC Name |

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C10H10F3NO2S.ClH/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H/b9-6-; |

InChI Key |

UOENLHPLNJYJTC-BORNJIKYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F.Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Irreversible Inhibition of Lysyl Oxidase by PXS-6302: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PXS-6302, a novel, irreversible small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. PXS-6302 represents a promising therapeutic agent for fibrotic conditions, particularly in the context of skin scarring. This document outlines the quantitative inhibitory profile of PXS-6302, details the key experimental methodologies used in its characterization, and illustrates the pertinent biological pathways and experimental workflows.

Executive Summary

PXS-6302 is a potent, topically administered pan-inhibitor of lysyl oxidases, a family of copper-dependent enzymes crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] By irreversibly binding to and inhibiting these enzymes, PXS-6302 effectively reduces the excessive collagen deposition and stiffness characteristic of fibrotic tissues and scars.[2] Preclinical and clinical studies have demonstrated its ability to readily penetrate the skin, abolish lysyl oxidase activity, and significantly improve scar appearance without compromising tissue strength.[3] This guide serves as a central repository of technical information for researchers engaged in the study of lysyl oxidase inhibition and the development of anti-fibrotic therapies.

Quantitative Inhibitory Profile of PXS-6302

The inhibitory activity of PXS-6302 has been quantified against several members of the lysyl oxidase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) as determined by in vitro enzymatic assays.

| Target Enzyme | IC50 (μM) | Source |

| Bovine Aortic LOX | 3.7 | [4][5][6] |

| Recombinant Human LOXL1 | 3.4 | [4][5][6] |

| Recombinant Human LOXL2 | 0.4 | [4][5][6] |

| Recombinant Human LOXL3 | 1.5 | [4][5][6] |

| Recombinant Human LOXL4 | 0.3 | [4][5][6] |

Mechanism of Action and Signaling Pathway

Lysyl oxidases play a pivotal role in the final stages of collagen and elastin maturation, catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues.[1] This process forms reactive aldehydes that spontaneously condense to form stable covalent cross-links, leading to the stabilization and stiffening of the ECM. In pathological states such as scarring, upregulated lysyl oxidase activity contributes to the excessive accumulation and rigidity of scar tissue.[7]

PXS-6302 acts as an irreversible inhibitor of this process. Its mechanism disrupts the catalytic activity of LOX enzymes, thereby preventing the formation of collagen cross-links. This leads to a reduction in collagen deposition and a remodeling of the scar tissue to more closely resemble the architecture of normal skin.[8][9]

Below is a diagram illustrating the signaling pathway of lysyl oxidase in collagen cross-linking and its inhibition by PXS-6302.

Caption: Lysyl Oxidase pathway and PXS-6302 inhibition.

Experimental Protocols

The characterization of PXS-6302 involved several key experimental procedures to determine its inhibitory potency, mechanism of action, and in vivo efficacy.

In Vitro Lysyl Oxidase Inhibition Assay (Amplex Red Method)

This assay quantifies the enzymatic activity of lysyl oxidase by measuring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination reaction.

-

Objective: To determine the IC50 of PXS-6302 against various LOX isoforms.

-

Principle: The H2O2 produced by LOX activity reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to generate the fluorescent product, resorufin. The fluorescence intensity is directly proportional to the enzyme activity.

-

General Protocol:

-

Recombinant human LOX enzymes (LOXL1, LOXL2, LOXL3, LOXL4) or bovine aortic LOX are prepared in an appropriate assay buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2).[10]

-

A range of concentrations of PXS-6302 is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of a suitable substrate (e.g., a synthetic peptide or protein substrate).

-

The Amplex Red reagent and HRP are added to the reaction mixture.

-

The fluorescence is measured over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

-

Irreversibility Assessment (Jump Dilution Assay)

This assay is used to confirm the irreversible nature of the inhibition of PXS-6302.

-

Objective: To distinguish between reversible and irreversible inhibition.

-

Principle: An enzyme is incubated with a high concentration of the inhibitor for a defined period. The mixture is then rapidly diluted, reducing the concentration of the inhibitor to a level that would cause minimal inhibition if it were a reversible inhibitor. The recovery of enzyme activity is monitored over time. For an irreversible inhibitor, the enzyme activity will not recover.

-

General Protocol:

-

LOXL1 (used as a surrogate for LOX) is incubated with a high concentration of PXS-6302 (or a known reversible inhibitor as a control) for a specified time to allow for binding.[2]

-

The enzyme-inhibitor mixture is then rapidly diluted (e.g., 100-fold) into an assay solution containing the substrate and Amplex Red reagents.

-

Enzyme activity is immediately and continuously measured by monitoring fluorescence.

-

Lack of recovery of enzyme activity following dilution indicates irreversible inhibition.[2]

-

In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Model in Rats

This model assesses the ability of topically applied PXS-6302 to penetrate the skin and inhibit lysyl oxidase activity in a living organism.

-

Objective: To measure target engagement and establish a dose-response relationship in vivo.

-

General Protocol:

-

PXS-6302 is formulated into an oil-in-water cream at various concentrations (e.g., 0.3%, 1%, 10%).[11]

-

A defined area on the back of the rats is shaved, and a specified amount of the cream (e.g., 500 mg over 16 cm²) is applied.[11]

-

After a set period (e.g., 24 hours), the animals are euthanized.

-

Skin biopsies are collected from the application site.

-

The concentration of PXS-6302 in the skin is measured using an appropriate analytical method (e.g., LC-MS/MS).

-

The lysyl oxidase activity in the skin biopsies is determined using an activity assay.

-

The relationship between the skin concentration of PXS-6302 and the percentage of LOX inhibition is established.[11]

-

Experimental and Clinical Development Workflow

The development and characterization of PXS-6302 followed a logical progression from initial discovery to clinical evaluation. The workflow diagram below illustrates these key stages.

Caption: PXS-6302 development and characterization workflow.

Conclusion

PXS-6302 is a well-characterized, irreversible inhibitor of lysyl oxidase with a clear mechanism of action and demonstrated efficacy in preclinical models of skin fibrosis and scarring. Early clinical data in humans have confirmed its ability to safely inhibit the target enzyme in mature scars and modulate key biomarkers of collagen metabolism.[7][12] The data and methodologies presented in this guide provide a comprehensive technical foundation for further research and development in the field of anti-fibrotic therapies targeting the lysyl oxidase pathway. The potent and localized activity of topically applied PXS-6302 makes it a promising candidate for treating a range of fibrotic skin conditions.[3]

References

- 1. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PXS-6302 | TargetMol [targetmol.com]

- 6. PXS-6302 | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 7. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 8. PXS-6302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

PXS-6302 Hydrochloride: A Technical Guide for Skin Scarring Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PXS-6302 hydrochloride is a potent, irreversible, topically administered pan-lysyl oxidase (LOX) inhibitor in development for the treatment of skin scarring. By targeting the final enzymatic step in collagen cross-linking, PXS-6302 aims to modulate the excessive deposition and stiffening of the extracellular matrix (ECM) that characterize fibrotic scars. Preclinical studies in murine and porcine models have demonstrated its ability to reduce collagen deposition and improve scar appearance. A Phase 1c clinical trial in patients with established scars has met its primary safety and tolerability endpoints, while also showing significant target engagement and favorable effects on scar composition. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to PXS-6302 research.

Mechanism of Action

PXS-6302 is a small molecule that acts as an irreversible inhibitor of all lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1] These copper-dependent enzymes are crucial for the covalent cross-linking of collagen and elastin (B1584352) fibers in the ECM.[2][3] In the context of skin scarring, the overexpression of LOX enzymes leads to a dense and stiff collagenous matrix.

The mechanism of inhibition involves the allylamine (B125299) portion of PXS-6302 binding irreversibly to the catalytic site of the LOX enzymes.[1] This action blocks the oxidative deamination of lysine (B10760008) and hydroxylysine residues on procollagen (B1174764) and proelastin, a critical step for the formation of stable collagen fibrils. By inhibiting this process, PXS-6302 is hypothesized to reduce the stability of the scar's ECM, promoting its remodeling and a return to a more normal skin architecture.[1][2] Enzymatic activity can only be restored through the synthesis of new enzyme.[1]

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of PXS-6302 against various lysyl oxidase isoforms has been determined using in vitro enzymatic assays.

| Target Isoform | IC50 (μM) |

| Bovine LOX | 3.7 |

| rhLOXL1 | 3.4 |

| rhLOXL2 | 0.4 |

| rhLOXL3 | 1.5 |

| rhLOXL4 | 0.3 |

Data sourced from MedchemExpress and TargetMol.

Preclinical Efficacy

Studies in animal models have demonstrated the anti-fibrotic effects of topical PXS-6302 application.

| Animal Model | Treatment | Key Findings |

| Murine model of excision injury | Daily application of 0.5% or 1.5% PXS-6302 cream for 28 days | Dose-dependent reduction in collagen cross-linking.[2] |

| Porcine model of excision injury | Daily application of PXS-6302 cream for 10 weeks | Dose-dependent improvement in scar appearance as assessed by blinded plastic surgeons.[2] |

Clinical Trial Results (Phase 1c)

A Phase 1c, randomized, double-blind, placebo-controlled trial evaluated the safety, tolerability, and biomarker effects of PXS-6302 in patients with mature scars.

| Parameter | Result |

| Primary Endpoint | |

| Safety and Tolerability | Met; PXS-6302 was well-tolerated with a good safety profile.[4] |

| Secondary Endpoints | |

| LOX Activity Inhibition | 66% reduction in LOX activity in scar biopsies compared to placebo.[5] |

| Collagen Reduction | 30% reduction in collagen content in treated scars compared to placebo.[4] An estimated up to 50% of excess collagen was removed. |

| Total Protein Reduction | Significant decrease in total protein concentration in scar biopsies compared to placebo.[5] |

| Microvessel Density | Increased in PXS-6302 treated group, suggesting ECM remodeling towards normal skin.[1] |

| Tissue Attenuation | Significantly increased in the PXS-6302 treated group, indicating a shift towards a more 'normal skin' ECM.[1] |

| Adverse Events | |

| Treatment-related AEs | Mild to moderate localized skin reactions (e.g., redness, itching) were the only reported AEs.[5] |

Experimental Protocols

In Vitro Lysyl Oxidase Activity Assay (Fluorescent-based)

This protocol outlines a method for determining LOX activity in skin biopsy extracts, as adapted from the Phase 1c clinical trial methodology.[1]

-

Sample Preparation : Homogenize human skin biopsies and collect the supernatant.

-

Inhibition of Other Amine Oxidases : Spike the supernatant with pargyline (B1678468) hydrochloride (final concentration 0.5 mM) and mofegiline (B50817) hydrochloride (final concentration 1 µM) to inhibit other amine oxidases.

-

Control and Test Sample Preparation : Incubate 25 µL of the sample with either 600 µM β-aminopropionitrile (BAPN), a pan-lysyl oxidase inhibitor, as a control, or DMSO for 30 minutes at 37°C.

-

Reaction Initiation : Add 25 µL of a reaction mixture containing a proprietary LOX substrate that releases hydrogen peroxide upon oxidation. The reaction mixture also contains horseradish peroxidase (HRP) and a fluorescent HRP substrate (e.g., Amplex Red).

-

Fluorescence Detection : Measure the fluorescence signal over time. The rate of fluorescence increase is proportional to the LOX activity in the sample.

Murine Model of Excisional Wounding

This protocol is based on preclinical studies evaluating the efficacy of PXS-6302 in a murine model of skin scarring.[2]

-

Animal Model : Use an appropriate strain of laboratory mice.

-

Wound Creation : Create a full-thickness excisional wound on the dorsal side of the mice under anesthesia.

-

Treatment : Beginning 24-48 hours post-injury, topically apply a cream formulation of PXS-6302 (e.g., 0.5% or 1.5% w/w) or a placebo cream to the wound site daily for a specified period (e.g., 28 days).

-

Outcome Measures : At the end of the treatment period, euthanize the animals and harvest the scar tissue.

-

Analysis : Analyze the tissue for collagen content (e.g., hydroxyproline (B1673980) assay) and collagen cross-linking (e.g., HPLC).

Phase 1c Clinical Trial Design

The SOLARIA2 trial was a single-center, randomized, double-blind, placebo-controlled study to evaluate PXS-6302 in patients with established scars.[2][6]

-

Participants : Adults with scars older than one year and at least 10 cm² in area.

-

Cohorts :

-

Cohort 1 (Open-label) : 8 patients treated daily with 2% PXS-6302 cream.

-

Cohort 2 (Randomized, Double-blind) : 42 patients randomized 1:1 to receive either 2% PXS-6302 cream or a placebo cream.

-

-

Dosing Regimen :

-

Cohort 1 : Daily application for 90 days.

-

Cohort 2 : Daily application for the first week, followed by three times a week for the remainder of the 90-day treatment period.

-

-

Primary Outcome : Safety and tolerability, assessed through the incidence of adverse events.

-

Secondary Outcomes :

-

Pharmacokinetics of PXS-6302.

-

Pharmacodynamics, including LOX activity in skin biopsies.

-

Biomarker analysis of scar tissue (e.g., collagen and total protein content).

-

Scar appearance and characteristics assessed using tools such as the Patient and Observer Scar Assessment Scale (POSAS) and optical coherence tomography (OCT).[1]

-

-

Biopsies : 3mm punch biopsies of the scar tissue were taken at baseline and at various time points throughout the study for analysis.[6]

Signaling Pathways in Skin Fibrosis and Potential Downstream Effects of LOX Inhibition

While the direct mechanism of PXS-6302 is the inhibition of LOX enzymes, the downstream signaling pathways modulated by this action are a key area of ongoing research. LOX and LOXL2 have been implicated in several pro-fibrotic signaling cascades.

-

Transforming Growth Factor-beta (TGF-β) Pathway : TGF-β is a master regulator of fibrosis, promoting fibroblast activation and ECM production. LOX activity can be induced by TGF-β, and LOX itself may play a role in activating latent TGF-β, creating a pro-fibrotic feedback loop.

-

PI3K/AKT/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various hyperproliferative skin conditions.

-

Notch Signaling Pathway : The Notch pathway is involved in cell fate decisions and has been shown to play a role in myofibroblast differentiation and the development of fibrosis.

By inhibiting LOX, PXS-6302 may disrupt these interconnected signaling networks, leading to a reduction in fibroblast activation, proliferation, and ECM deposition, ultimately resulting in the amelioration of skin scarring. Further research is warranted to elucidate the precise downstream molecular consequences of PXS-6302 administration.

Conclusion

This compound represents a promising, targeted therapeutic for the treatment of skin scarring. Its well-defined mechanism of action, supported by robust preclinical and early clinical data, makes it a compelling candidate for further development. This technical guide provides a foundational understanding of PXS-6302 for researchers and drug development professionals interested in the field of anti-fibrotic therapies. The detailed methodologies and compiled quantitative data offer a valuable resource for designing future studies to further explore the potential of this novel compound.

References

- 1. medrxiv.org [medrxiv.org]

- 2. bioshares.com.au [bioshares.com.au]

- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. syntaratx.com.au [syntaratx.com.au]

- 5. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anzctr.org.au [anzctr.org.au]

PXS-6302: A Pan-Lysyl Oxidase Inhibitor for Modulating Collagen Cross-Linking

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PXS-6302 is a first-in-class, topical, irreversible pan-lysyl oxidase (LOX) inhibitor designed to modulate collagen cross-linking, a critical process in the formation and maintenance of fibrotic tissues, including scars. Developed by Pharmaxis, this small molecule has demonstrated a promising safety and efficacy profile in both preclinical and clinical settings. By inhibiting the enzymatic activity of the lysyl oxidase family, PXS-6302 effectively reduces the excessive collagen deposition and cross-linking characteristic of fibrotic conditions. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action of PXS-6302, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PXS-6302 and its Target: Lysyl Oxidase

The lysyl oxidase (LOX) family of enzymes, which includes LOX and four LOX-like proteins (LOXL1-4), are copper-dependent amine oxidases that play a pivotal role in the formation of the extracellular matrix (ECM).[1] Their primary function is to catalyze the covalent cross-linking of collagen and elastin (B1584352) fibers, which is essential for the tensile strength and stability of connective tissues.[1][2] In pathological conditions such as fibrosis and scarring, the overexpression of LOX enzymes leads to excessive and disorganized collagen cross-linking, resulting in tissue stiffness and dysfunction.[3]

PXS-6302 is a potent, irreversible pan-LOX inhibitor designed for topical application.[4] Its mechanism of action involves binding to the active site of LOX enzymes, thereby preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin precursors.[5] This inhibition disrupts the formation of covalent cross-links, leading to a more normalized ECM architecture.

Quantitative Data on PXS-6302 Activity

The efficacy of PXS-6302 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of PXS-6302

| Target Enzyme | IC50 (μM) |

| Bovine LOX | 3.7[4][6][7] |

| rhLOXL1 | 3.4[4][6][7] |

| rhLOXL2 | 0.4[4][6][7] |

| rhLOXL3 | 1.5[4][6][7] |

| rhLOXL4 | 0.3[4][6][7] |

Table 2: Clinical Efficacy of PXS-6302 in a Phase 1c Trial (Mature Scars)

| Biomarker | Result |

| LOX Activity Reduction | 66% mean reduction compared to baseline and placebo[8][9] |

| Hydroxyproline (B1673980) Reduction | 30% mean reduction compared to placebo[9] |

| Excess Collagen Removal | Estimated up to 50%[8][10] |

| Total Protein Reduction | Significant decrease compared to placebo[1][11] |

Experimental Protocols

Phase 1c Clinical Trial in Mature Scars

A randomized, double-blind, placebo-controlled Phase 1c study was conducted to assess the safety, tolerability, and efficacy of PXS-6302 in adult patients with established scars.[1][8]

-

Study Population: 42 adult patients with scars older than one year and at least 10 cm² in size.[8][12]

-

Treatment Regimen: Patients were randomized to receive either PXS-6302 (2%) cream or a placebo cream.[1] The cream was applied topically to the scar area three times a week for a duration of three months.[1][8]

-

Primary Endpoint: Safety and tolerability of PXS-6302.[8]

-

Secondary Endpoints:

-

Exploratory Endpoint: Visual and physical assessment of the scars.[8]

-

Biopsy Schedule: Skin punch biopsies (3 mm) were taken at baseline (Day 1, pre-dose) and at Day 7, Day 28, and Day 90 (24 hours post-dose) for pharmacodynamic and biomarker analysis.[13]

Preclinical Murine Model of Excisional Injury

-

Model: Full-thickness excision injuries were created on the dorsal skin of mice.[14]

-

Treatment: A 1.5% PXS-6302 oil-in-water cream was applied topically once daily for 28 days.[6][7]

-

Endpoints:

-

Collagen deposition was assessed by measuring hydroxyproline content in the scar tissue.[15]

-

Collagen cross-linking was evaluated by analyzing the levels of immature (dihydroxylysinonorleucine - DHLNL, hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD, deoxypyridinoline (B1589748) - DPD) cross-links.[15]

-

Preclinical Porcine Injury Models

-

Models: Excisional and burn injury models were established in female juvenile pigs.[6]

-

Treatment: PXS-6302 was applied topically as an oil-in-water cream at concentrations of 0.5%, 1.5%, or 3% once daily for 12 weeks.[6][7]

-

Endpoints:

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of PXS-6302 is the direct inhibition of the lysyl oxidase-mediated collagen cross-linking pathway.

Caption: Mechanism of action of PXS-6302 in inhibiting collagen cross-linking.

The process begins with the synthesis and secretion of pro-collagen, which is then cleaved to form tropocollagen molecules.[17] These tropocollagen monomers assemble into collagen fibrils. The lysyl oxidase enzymes then catalyze the formation of covalent cross-links between these fibrils, leading to a stable and mature collagen network.[17] In fibrotic conditions, this process is dysregulated, resulting in excessive cross-linking and scar formation. PXS-6302 irreversibly inhibits the LOX enzymes, thereby preventing the formation of these cross-links. This leads to a reduction in collagen stability and promotes the remodeling of the extracellular matrix, ultimately reducing the fibrotic burden.[5]

Caption: Workflow of the Phase 1c clinical trial of PXS-6302 in mature scars.

Conclusion

PXS-6302 represents a novel and targeted approach for the treatment of conditions characterized by excessive collagen cross-linking. Its ability to potently and irreversibly inhibit the pan-LOX family of enzymes, coupled with a favorable safety profile in topical applications, positions it as a promising candidate for further clinical development. The quantitative data from both preclinical and clinical studies provide strong evidence for its mechanism of action and therapeutic potential in remodeling the fibrotic extracellular matrix. The detailed experimental protocols outlined in this guide offer a framework for future research and development in this area.

References

- 1. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Collagen Crosslinking in Diabetes and Keratoconus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioshares.com.au [bioshares.com.au]

- 4. PXS-6302 | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 5. medrxiv.org [medrxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PXS-6302 | TargetMol [targetmol.com]

- 8. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 9. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

- 10. smartkarma.com [smartkarma.com]

- 11. medrxiv.org [medrxiv.org]

- 12. proactiveinvestors.com.au [proactiveinvestors.com.au]

- 13. anzctr.org.au [anzctr.org.au]

- 14. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

PXS-6302 Hydrochloride: A Pan-Lysyl Oxidase Inhibitor for Extracellular Matrix Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PXS-6302 hydrochloride is a potent, irreversible, topically administered pan-lysyl oxidase (pan-LOX) inhibitor that has demonstrated significant potential in modulating extracellular matrix (ECM) remodeling, particularly in the context of fibrotic conditions such as skin scarring. By targeting the enzymatic activity of the lysyl oxidase family, PXS-6302 effectively reduces the cross-linking of collagen and elastin (B1584352), key components of the ECM. This inhibition leads to a reduction in collagen deposition and an alteration of the scar tissue architecture, suggesting a disease-modifying effect. Preclinical and clinical studies have shown that PXS-6302 is well-tolerated and can significantly reduce LOX activity and markers of collagen content in scar tissue. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Introduction

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells. In response to tissue injury, the process of wound healing involves a highly regulated series of events, including inflammation, cell proliferation, and ECM remodeling. However, dysregulation of this process can lead to the excessive deposition and cross-linking of ECM components, resulting in the formation of fibrotic tissue and scars. Pathological scarring, such as hypertrophic and keloid scars, can cause significant functional and cosmetic impairment.

A critical family of enzymes involved in the final stages of collagen and elastin maturation are the lysyl oxidases (LOX). The LOX family consists of five copper-dependent amine oxidases (LOX and LOX-like 1-4) that catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors. This process results in the formation of highly reactive aldehydes that spontaneously form covalent cross-links, stabilizing the collagen and elastin fibers and contributing to the tensile strength and integrity of the ECM.[1][2] In fibrotic conditions, the upregulation of LOX activity leads to excessive cross-linking, resulting in stiff and dense scar tissue.[3]

This compound is a first-in-class, irreversible inhibitor of all LOX family members (pan-LOX inhibitor).[1][4] Its targeted action on LOX enzymes makes it a promising therapeutic agent for conditions characterized by aberrant ECM remodeling.

Mechanism of Action

PXS-6302 is a small molecule inhibitor that acts as a mechanism-based irreversible inhibitor of the LOX family of enzymes. The allylamine (B125299) functional group within the PXS-6302 molecule is a substrate for the LOX enzyme. During the catalytic cycle, the enzyme oxidizes the amine, generating a highly reactive intermediate that covalently binds to the active site of the enzyme. This irreversible binding permanently inactivates the enzyme. The restoration of LOX activity is dependent on the synthesis of new enzyme molecules.[1]

By inhibiting pan-LOX activity, PXS-6302 effectively blocks the initiation of collagen and elastin cross-linking. This leads to a reduction in the stability of newly synthesized collagen, making it more susceptible to degradation by matrix metalloproteinases (MMPs). The overall effect is a decrease in collagen deposition and a remodeling of the ECM towards a more normal, less fibrotic architecture.[1][3]

The signaling pathways that regulate LOX expression and are influenced by its activity are complex and involve key mediators of fibrosis, such as Transforming Growth Factor-beta (TGF-β). TGF-β is a potent inducer of LOX expression, and LOX activity, in turn, can influence TGF-β signaling, creating a potential feedback loop that drives fibrosis.[5]

Preclinical Data

Preclinical studies in murine and porcine models of skin injury and fibrosis have demonstrated the efficacy of topically applied PXS-6302 in reducing scarring.[2][3]

Murine Models

In murine models of excisional wounds, topical application of PXS-6302 led to a significant reduction in collagen deposition and cross-linking.[6][7] This was evidenced by a decrease in hydroxyproline (B1673980) content, a key amino acid in collagen, and a reduction in both immature and mature collagen cross-links.[7]

Porcine Models

Porcine models of both excisional and burn injuries have shown that topical treatment with PXS-6302 significantly improves the visual appearance of scars without compromising tissue strength.[2][5] Treated scars exhibited a more normal dermal architecture compared to controls.

Table 1: Summary of Key Preclinical Findings

| Model | Key Findings | Reference |

| Murine Excisional Wound | Reduced collagen deposition and cross-linking. | [6][7] |

| Significantly reduced hydroxyproline content. | [7] | |

| Decreased immature and mature collagen cross-links. | [7] | |

| Porcine Excisional & Burn Injury | Improved scar appearance. | [2][5] |

| No reduction in tissue strength. | [2] |

Clinical Data

A Phase 1c, randomized, double-blind, placebo-controlled clinical trial (ACTRN12621001545853) was conducted to evaluate the safety, tolerability, and efficacy of PXS-6302 in adult patients with mature scars (>1 year old).[8][9][10]

Study Design

The study enrolled 42 patients who applied either a 2% PXS-6302 cream or a placebo cream to a defined area of scar tissue three times a week for three months.[4][11] The primary endpoint was safety and tolerability. Secondary endpoints included biomarkers of LOX activity and scar composition.[4][12]

Key Findings

PXS-6302 was found to be safe and well-tolerated, with only mild to moderate localized skin reactions reported in a small number of participants.[8][9]

Treatment with PXS-6302 resulted in a statistically significant reduction in LOX activity and markers of collagen in the scar tissue compared to placebo.[4][8][13]

Table 2: Summary of Phase 1c Clinical Trial Results

| Parameter | Result | Reference |

| Safety and Tolerability | ||

| Adverse Events | No serious adverse events reported. Mild to moderate localized skin reactions in a few participants. | [8][9] |

| Pharmacodynamics | ||

| LOX Activity Reduction | Mean 66% reduction in LOX activity in the active group compared to baseline and placebo. | [4][12][13] |

| Biomarkers | ||

| Hydroxyproline (Collagen Marker) | Significant reduction in hydroxyproline concentration in the PXS-6302 group compared to placebo. | [8][9] |

| Total Protein | Significant decrease in total protein concentration in the PXS-6302 group. | [8] |

| Imaging | ||

| Optical Coherence Tomography (OCT) | Increased microvessel density and tissue attenuation, suggesting ECM remodeling towards a more normal skin architecture. | [8][9] |

While there were no significant differences in the overall visual appearance of the scars as assessed by the Patient and Observer Scar Assessment Scale (POSAS) within the three-month treatment period, the biomarker and imaging data strongly suggest that PXS-6302 induces molecular and structural changes consistent with ECM remodeling.[8][13] Longer-term studies are warranted to assess the full clinical potential of these changes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of PXS-6302.

Skin Biopsy and Sample Preparation

-

Procedure: 3 mm punch biopsies are taken from the scar tissue at baseline and at various time points during the treatment period.[10]

-

Processing: Biopsies are snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis. For histological analysis, samples are fixed in formalin and embedded in paraffin.

Lysyl Oxidase (LOX) Activity Assay

A detailed protocol for a fluorometric LOX activity assay is as follows:

-

Homogenization: Frozen skin biopsies are homogenized in a suitable buffer (e.g., 0.1 M sodium borate, pH 8.2).

-

Substrate Preparation: A working solution of a LOX substrate (e.g., Amplex Red), horseradish peroxidase, and a suitable amine substrate is prepared.

-

Assay: The tissue homogenate is incubated with the substrate solution. The fluorescence generated by the enzymatic reaction is measured over time using a fluorometer.

-

Inhibition: To confirm specificity, the assay is also run in the presence of a known LOX inhibitor, such as β-aminopropionitrile (BAPN).

Hydroxyproline Assay for Collagen Content

The following is a generalized protocol for determining hydroxyproline content in skin biopsies:

-

Hydrolysis: The biopsy sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to break down the protein into its constituent amino acids.

-

Neutralization: The hydrolyzed sample is neutralized with NaOH.

-

Oxidation: The hydroxyproline in the sample is oxidized with Chloramine-T.

-

Colorimetric Reaction: A colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve.

Optical Coherence Tomography (OCT)

OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of tissue microstructure.

-

Principle: OCT measures the back-reflection of infrared light to generate images of tissue layers.

-

Application in Scar Assessment: In the context of scar remodeling, OCT can be used to assess:

-

Epidermal and Dermal Thickness: Changes in the thickness of skin layers.

-

Collagen Organization: The scattering properties of the dermis can provide information about collagen density and organization.

-

Vascularity: OCT can visualize the microvasculature within the scar tissue.

-

-

Data Analysis: Quantitative analysis of OCT images can provide objective measures of scar characteristics and their changes over time with treatment.

Conclusion

This compound represents a novel and targeted approach to the treatment of fibrotic conditions by directly inhibiting the enzymatic machinery responsible for the excessive cross-linking of the extracellular matrix. Its mechanism of action as a pan-LOX inhibitor is well-defined, and both preclinical and early clinical data support its potential to remodel scar tissue. The significant reduction in LOX activity and collagen markers, coupled with favorable safety and tolerability, positions PXS-6302 as a promising candidate for further clinical development in the treatment of skin scarring and potentially other fibrotic diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation of PXS-6302 and other modulators of ECM remodeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. A randomized double-blind placebo-controlled Phase 1 trial of PXS-6302, a topical lysyl oxidase inhibitor, in mature scars [epistemonikos.org]

- 7. Open Access: Phase 1 Trial of PXS-6302 for Mature Scars Published - Fiona Wood Foundation [fionawoodfoundation.org.au]

- 8. researchgate.net [researchgate.net]

- 9. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anzctr.org.au [anzctr.org.au]

- 11. researchgate.net [researchgate.net]

- 12. miragenews.com [miragenews.com]

- 13. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

PXS-6302 Hydrochloride: A Technical Guide to its Application in Keloid and Hypertrophic Scar Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Keloid and hypertrophic scars are fibroproliferative disorders characterized by excessive collagen deposition and cross-linking, leading to significant functional and cosmetic impairment. Current therapeutic options remain limited in efficacy. PXS-6302, a novel, topically administered, irreversible pan-lysyl oxidase (LOX) inhibitor, presents a promising therapeutic strategy by directly targeting the enzymatic drivers of scar formation. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the use of PXS-6302 in keloid and hypertrophic scar models, detailing its mechanism of action, quantitative effects on scar-related biomarkers, and comprehensive experimental protocols.

Mechanism of Action: Targeting the Final Step of Collagen Maturation

PXS-6302 is a small molecule inhibitor that targets the entire family of lysyl oxidase enzymes (LOX, LOXL1-4).[1] These copper-dependent enzymes are crucial for the final step in collagen and elastin (B1584352) maturation, where they catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues. This process forms reactive aldehydes that spontaneously form covalent cross-links, stabilizing collagen fibers and rendering them resistant to degradation.[2] In pathological scarring, elevated LOX activity contributes to the excessive accumulation and stiffness of the extracellular matrix (ECM).[1][3]

PXS-6302 irreversibly binds to the catalytic site of LOX enzymes, effectively blocking their activity.[1] By inhibiting LOX-mediated collagen cross-linking, PXS-6302 is hypothesized to disrupt the formation of a rigid, insoluble scar matrix, allowing for increased collagen turnover and remodeling towards a more normal skin architecture.[2][4] This mechanism suggests that PXS-6302 has the potential to not only prevent the formation of new scars but also to remodel existing, mature scars.[2] While the direct downstream signaling consequences of LOX inhibition by PXS-6302 are still under investigation, studies with other LOX inhibitors suggest a potential interplay with the TGF-β1/p38 MAPK signaling pathway, a key driver of fibrosis.[5]

Quantitative Data Presentation

The efficacy of PXS-6302 has been demonstrated across various preclinical and clinical models. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of PXS-6302 in a Murine Excisional Wound Model[1][6]

| Parameter | Treatment Group (28 days) | Mean Reduction vs. Control | p-value |

| Hydroxyproline (B1673980) (Collagen Marker) | 1.5% PXS-6302 Cream | Significant Reduction | p = 0.0073 |

| Immature Cross-links (HLNL) | 0.5% PXS-6302 Cream | Significant Reduction | p = 0.0284 |

| 1.5% PXS-6302 Cream | Significant Reduction | p = 0.0016 | |

| Mature Cross-links (PYD) | 0.5% PXS-6302 Cream | Significant Reduction | p = 0.0081 |

| 1.5% PXS-6302 Cream | Significant Reduction | p = 0.0006 | |

| Mature Cross-links (DPD) | 1.5% PXS-6302 Cream | Significant Reduction | p = 0.0168 |

HLNL: Hydroxylysinonorleucine; PYD: Pyridinoline; DPD: Deoxypyridinoline.

Table 2: Preclinical Efficacy of PXS-6302 in Porcine Scar Models[1][7]

| Model | Parameter | Treatment Group (10 weeks) | Outcome | p-value |

| Excisional Injury | LOX Activity | 3% PXS-6302 Cream | Significantly Inhibited | p = 0.0292 |

| Scar Appearance Score (1-10) | 3% PXS-6302 Cream | Significantly Improved | p = 0.0028 | |

| Burn Injury | Scar Appearance Score (1-10) | 3% PXS-6302 Cream | Significantly Improved | p = 0.008 |

Table 3: Clinical Efficacy of PXS-6302 in a Phase 1c Trial (Mature Human Scars)[8][9][10]

| Parameter | Treatment Group (3 months) | Mean Reduction vs. Placebo | p-value |

| LOX Activity | 2% PXS-6302 Cream (3x/week) | 66% | <0.001 |

| Hydroxyproline (Collagen Marker) | 2% PXS-6302 Cream (3x/week) | 30% | Not specified |

| Total Protein Concentration | 2% PXS-6302 Cream (3x/week) | Significantly Reduced | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Murine Full-Thickness Excisional Wound Model

This model is used to assess the effect of topical PXS-6302 on wound healing and scar formation in rodents.[1][6][7]

Protocol:

-

Animal Model: C57BL/6 mice are commonly used.

-

Anesthesia: Administer appropriate anesthesia (e.g., isoflurane (B1672236) inhalation).

-

Surgical Preparation: Shave the dorsal surface and sterilize the skin with alcohol and povidone-iodine.

-

Wound Creation: Create one or two full-thickness dermal wounds using a 6-mm or 8-mm biopsy punch. For models that more closely mimic human wound healing (which occurs primarily by re-epithelialization rather than contraction), a silicone splint can be sutured around the wound.[6]

-

Treatment: Beginning on day 2 post-injury, topically apply a defined amount (e.g., 50 µL) of PXS-6302 cream (e.g., 0.5% or 1.5% w/w in an oil-in-water base) or a vehicle control to the wound site daily for 28 days.

-

Tissue Harvesting: At day 28, euthanize the animals and harvest the entire scar tissue, including a small margin of surrounding unwounded skin.

-

Endpoint Analysis:

-

Collagen Content: Quantify total collagen by measuring hydroxyproline content in acid hydrolysates of the scar tissue.

-

Collagen Cross-links: Analyze the levels of immature (DHLNL, HLNL) and mature (PYD, DPD) collagen cross-links using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9]

-

Porcine Excisional and Burn Injury Model

Porcine skin shares many physiological and anatomical similarities with human skin, making it a highly relevant preclinical model.[1]

Protocol:

-

Animal Model: Juvenile female pigs (e.g., Large White).

-

Anesthesia: Induce and maintain general anesthesia.

-

Injury Creation:

-

Excisional Wounds: Create multiple full-thickness excisional wounds (e.g., 10 cm²) on the dorsal surface.

-

Burn Wounds: Create deep dermal thermal injuries using a heated block.

-

-

Treatment: Apply PXS-6302 cream (e.g., 0.5%, 1.5%, or 3%) or vehicle control daily for up to 10-12 weeks.[1][10]

-

Endpoint Analysis:

-

LOX Activity Assay: Collect skin biopsies 24 hours after the final application to measure LOX enzyme activity.

-

Scar Assessment: At the end of the study, photograph the scars. A panel of plastic surgeons, blinded to the treatment groups, should score the scar appearance on a visual analog scale (e.g., 1-10, from poor to good).[11]

-

Biomechanical Testing: Harvest scar tissue to perform tensile strength testing to ensure that the reduction in collagen cross-linking does not compromise tissue integrity.[1]

-

In Vitro Keloid-Derived Fibroblast Model

This in vitro model allows for the direct investigation of PXS-6302's effects on the primary cell type responsible for keloid formation.[12][13][14]

Protocol:

-

Cell Isolation and Culture:

-

Obtain keloid tissue from consenting patients undergoing scar revision surgery.

-

Isolate primary keloid-derived fibroblasts using enzymatic digestion (e.g., collagenase) and/or the explant method.[15]

-

Culture the fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Use cells from early passages (e.g., 3-5) for experiments.

-

-

Treatment:

-

Plate keloid fibroblasts in appropriate culture vessels.

-

Once adherent, treat the cells with varying concentrations of PXS-6302 hydrochloride dissolved in a suitable vehicle (e.g., DMSO, then diluted in media). Include a vehicle-only control group.

-

-

Endpoint Analysis:

-

Collagen Production: Measure the amount of soluble collagen secreted into the culture medium using methods like the Sircol assay.

-

Gene Expression: Analyze the mRNA expression levels of key fibrotic genes (e.g., COL1A1, COL3A1, ACTA2 [α-SMA], LOX) using RT-qPCR.

-

Protein Expression: Assess the protein levels of Type I Collagen, α-SMA, and LOX via Western blotting or immunofluorescence.

-

Cell Proliferation: Evaluate the effect on cell proliferation using assays such as the CCK8 or BrdU incorporation assay.[16]

-

Clinical Trial Design and Workflow

The clinical evaluation of PXS-6302 has progressed to Phase 1c trials, with a specific study for keloids initiated.[17]

The SATELLITE study (ACTRN12625000269437) is a Phase 1c open-label trial with a placebo-controlled component designed to assess the safety, tolerability, and preliminary efficacy of PXS-6302 in patients with active keloid scars.[17] Up to 20 participants will apply topical PXS-6302 for three months.[17] Key endpoints include changes in keloid volume, collagen attenuation measured by optical coherence tomography (OCT), tissue stiffness, and patient-reported outcomes such as pain and itch.[17] This follows a previous study in mature scars (ACTRN12621001545853) that demonstrated good safety and significant target engagement.[2][18]

Conclusion

This compound is a first-in-class topical pan-LOX inhibitor with a well-defined mechanism of action directly relevant to the pathophysiology of keloid and hypertrophic scars. Preclinical data from robust murine and porcine models consistently demonstrate its ability to reduce collagen deposition and cross-linking, leading to improved scar appearance without compromising tissue strength.[1] Early clinical data in mature scars confirm that topical PXS-6302 is well-tolerated, achieves significant target inhibition in the skin, and can remodel the scar's extracellular matrix.[19][20] The ongoing clinical development, particularly in keloid scars, holds significant promise for a novel and effective therapeutic intervention for these challenging fibrotic conditions. This technical guide provides the foundational data and methodologies for researchers and drug development professionals to further explore the potential of PXS-6302.

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 4. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysyl oxidase‐like 2 inhibitor rescues D‐galactose‐induced skeletal muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PXS-6302 | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of oxidative stress in keloid fibroblasts and the experimental study of early application of angiotensin-converting enzyme inhibitor - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 13. In Vitro and Ex Vivo Models for Functional Testing of Therapeutic Anti-scarring Drug Targets in Keloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Keloid explant culture: a model for keloid fibroblasts isolation and cultivation based on the biological differences of its specific regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijdvl.com [ijdvl.com]

- 16. Effect of mitomycin C on keloid fibroblasts: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

- 18. Quantitative and structural analysis of isotopically labelled natural crosslinks in type I skin collagen using LC-HRMS … [ouci.dntb.gov.ua]

- 19. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derm.city [derm.city]

PXS-6302 for Scleroderma: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroderma, or systemic sclerosis (SSc), is a chronic autoimmune disease characterized by progressive fibrosis of the skin and internal organs.[1][2][3] A key pathological feature of scleroderma is the excessive deposition of extracellular matrix (ECM), leading to tissue hardening and organ dysfunction.[4] Lysyl oxidases (LOX), a family of copper-dependent enzymes, play a critical role in the cross-linking of collagen and elastin, the primary components of the ECM.[5][6] Elevated expression and activity of LOX and its isoform LOXL2 have been observed in the skin and lungs of scleroderma patients, correlating with fibrosis.[1][2][5][7] This makes the LOX family a compelling therapeutic target for anti-fibrotic therapies in scleroderma.[1][8][9]

PXS-6302 is a novel, topically applied, irreversible pan-lysyl oxidase inhibitor developed by Pharmaxis.[10] While early clinical development has focused on the treatment of skin scarring, the mechanism of action holds significant promise for fibrotic conditions such as scleroderma. This technical guide summarizes the available early-stage research on PXS-6302 and the scientific rationale for its potential application in scleroderma, drawing upon preclinical data and studies of similar pan-LOX inhibitors in relevant disease models.

Mechanism of Action: Pan-Lysyl Oxidase Inhibition

PXS-6302 is a small molecule inhibitor that rapidly and irreversibly binds to the catalytic site of all lysyl oxidase family members.[11] By inhibiting these enzymes, PXS-6302 prevents the covalent cross-linking of collagen fibers, a crucial step in the formation of a stable and degradation-resistant fibrotic matrix.[5] This disruption of collagen maturation is hypothesized to shift the balance towards ECM remodeling and the reduction of fibrotic tissue.[11]

Signaling Pathway of Lysyl Oxidase in Fibrosis

Preclinical Data for PXS-6302 in Fibrosis Models

While direct studies of PXS-6302 in scleroderma models are not yet published, extensive preclinical research in other models of skin fibrosis and scarring provides a strong foundation for its potential efficacy.

In Vitro and Ex Vivo Studies

In vitro studies have demonstrated that PXS-6302 effectively reduces collagen deposition and cross-linking.[8]

In Vivo Animal Models

Topical application of PXS-6302 has been evaluated in murine and porcine models of skin injury and fibrosis, demonstrating significant anti-fibrotic effects.[10]

Table 1: Summary of Preclinical Efficacy of PXS-6302 in Animal Models

| Model Type | Species | Key Findings | Reference |

| Full-thickness excisional wound | Murine | Dose-dependent reduction in hydroxyproline (B1673980) (collagen marker) and collagen cross-links. | [12] |

| Excisional and burn injury | Porcine | Significantly improved scar appearance without compromising tissue strength. | [10] |

Clinical Data for PXS-6302 in Human Scars

A Phase 1c clinical trial of topical PXS-6302 has been completed in patients with established skin scars. The study met its primary safety and secondary biomarker endpoints.[1]

Table 2: Key Quantitative Results from Phase 1c Clinical Trial of PXS-6302 in Established Scars

| Endpoint | Result | p-value | Reference |

| Pharmacodynamics | |||

| LOX Activity Inhibition (mean) | 66% reduction from baseline | <0.001 | [2][13] |

| Hydroxyproline (collagen marker) | 30% reduction vs. placebo | <0.001 | [2][14] |

| Total Protein Concentration | Significant reduction vs. placebo | <0.001 | [7][13] |

| Safety & Tolerability | |||

| Serious Adverse Events | None reported | N/A | [2] |

| Treatment-related Adverse Events | Mild to moderate localized skin reactions | N/A | [6][15] |

Rationale for PXS-6302 in Scleroderma

The rationale for investigating PXS-6302 in scleroderma is supported by several lines of evidence:

-

Upregulation of LOX in Scleroderma: LOX and LOXL2 expression are elevated in the affected skin and lungs of scleroderma patients.[1][2][7]

-

Direct Role of LOX in Fibrosis: Beyond cross-linking, LOX has been shown to directly promote ECM production and increase the pro-inflammatory molecule Interleukin-6 (IL-6) in the context of scleroderma.[5][8]

-

Preclinical Proof-of-Concept with a Surrogate Molecule: PXS-5505, another pan-LOX inhibitor from Pharmaxis, has demonstrated anti-fibrotic efficacy in preclinical models relevant to systemic sclerosis.[1][2]

Preclinical Evaluation of a Pan-LOX Inhibitor (PXS-5505) in Scleroderma Models

Studies on PXS-5505 provide valuable insights into the potential of pan-LOX inhibition in systemic sclerosis.

Table 3: Efficacy of PXS-5505 in Preclinical Scleroderma Models

| Model | Key Anti-Fibrotic Effects | Reference |

| SSc Skin Mouse Model | Reduced dermal thickness and α-smooth muscle actin. | [1][2] |

| Bleomycin-induced Lung Fibrosis Mouse Model | Reduced pulmonary fibrosis towards normal levels; normalized collagen/elastin cross-link formation. | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Bleomycin-Induced Scleroderma Mouse Model

This is a widely used and reproducible model for studying the pathophysiology of scleroderma and evaluating novel therapeutics.[16]

Key Endpoints for this model include:

-

Clinical: Body weight, skin thickness.

-

Histological: Dermal thickness, collagen deposition (Masson's trichrome staining).

-

Biochemical: Hydroxyproline content in skin and lung tissue.

-

Immunohistochemistry: α-smooth muscle actin (α-SMA) to identify myofibroblasts.

Phase 1c Clinical Trial in Established Scars (for PXS-6302)

Study Design: A randomized, double-blind, placebo-controlled trial.[6][15]

-

Treatment: PXS-6302 (2%) or placebo cream applied to a 10 cm² area of the scar.[6][15]

-

Primary Endpoint: Safety and tolerability.[1]

-

Secondary Endpoints:

Future Directions and Conclusion

The early-stage research on PXS-6302 and related pan-LOX inhibitors provides a strong scientific rationale for its investigation as a potential topical treatment for the skin manifestations of scleroderma. The demonstrated ability of PXS-6302 to safely inhibit LOX activity and remodel the ECM in human skin is a significant finding.[15] Future preclinical studies should focus on evaluating topical PXS-6302 directly in established animal models of scleroderma, such as the bleomycin-induced and tight-skin mouse models. Such studies would be crucial to confirm its anti-fibrotic efficacy in a disease-specific context and to support its progression into clinical trials for scleroderma patients. The development of a safe and effective topical anti-fibrotic agent like PXS-6302 could represent a significant advancement in the management of cutaneous fibrosis in scleroderma.

References

- 1. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - ProQuest [proquest.com]

- 2. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of a humanized animal model of systemic sclerosis in which T helper-17 cells from patients with systemic sclerosis infiltrate and cause fibrosis in the lungs and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scleroderma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme's Role in Scleroderma Explored in New Study | Technology Networks [technologynetworks.com]

- 9. sclerodermanews.com [sclerodermanews.com]

- 10. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serum lysyl oxidase concentration increases in long-standing systemic sclerosis: Can lysyl oxidase change over time? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates... [experts.mcmaster.ca]

- 15. researchgate.net [researchgate.net]

- 16. aragenbio.com [aragenbio.com]

PXS-6302 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to the pan-lysyl oxidase (pan-LOX) inhibitor, PXS-6302 hydrochloride.

Chemical Structure and Properties

This compound is a potent, irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (E)-3-(phenylsulfonyl)-1,1,1-trifluorobut-2-en-2-amine hydrochloride |

| CAS Number | 2584947-79-3 |

| Molecular Formula | C₁₀H₁₁ClF₃NO₂S |

| Molecular Weight | 301.71 g/mol |

| SMILES String | NC/C=C(C(F)(S(=O)(C1=CC=CC=C1)=O)F)F.[H]Cl[1] |

| Appearance | White to off-white solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Powder: -20°C (long term), 4°C (short term). In solvent: -80°C (up to 6 months), -20°C (up to 1 month).[2] |

Mechanism of Action

This compound is an irreversible inhibitor of all lysyl oxidase isoenzymes.[3] Upon enzymatic processing, the allylamine (B125299) portion of the molecule binds covalently and irreversibly to the active site of the LOX enzymes, effectively blocking their catalytic activity.[4] This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, which is the crucial first step in the formation of covalent cross-links that stabilize the extracellular matrix. By inhibiting this process, PXS-6302 reduces the excessive collagen deposition and cross-linking characteristic of fibrotic conditions and scarring.[2][5]

The inhibitory activity of this compound against various LOX isoforms is detailed in the table below.

| Target Enzyme | IC₅₀ (μM) |

| Bovine LOX | 3.7 |

| Recombinant Human LOXL1 | 3.4 |

| Recombinant Human LOXL2 | 0.4 |

| Recombinant Human LOXL3 | 1.5 |

| Recombinant Human LOXL4 | 0.3 |

Data sourced from multiple suppliers and publications.[2][6][7][8]

Signaling Pathway

The primary signaling pathway affected by this compound is the collagen cross-linking pathway, a fundamental process in the formation and maturation of the extracellular matrix.

Experimental Protocols

In Vitro Lysyl Oxidase Activity Assay (Amplex Red Assay)

This protocol is a synthesized methodology based on commercially available kits and published literature for the measurement of lysyl oxidase activity.

Objective: To quantify the inhibitory effect of this compound on lysyl oxidase activity.

Principle: Lysyl oxidase activity produces hydrogen peroxide (H₂O₂) as a byproduct. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified spectrophotometrically.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Recombinant human lysyl oxidase (or other isoforms)

-

This compound

-

Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

96-well solid black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Amplex® Red in DMSO.

-

Prepare a 10 U/mL stock solution of HRP in reaction buffer.

-

Prepare a working solution of lysyl oxidase in reaction buffer.

-

Prepare serial dilutions of this compound in reaction buffer from a DMSO stock.

-

-

Reaction Setup:

-

To each well of the microplate, add 50 µL of the lysyl oxidase working solution.

-

Add 25 µL of the this compound dilutions or vehicle control (DMSO in reaction buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation and Measurement:

-

Prepare the reaction mix containing Amplex® Red reagent, HRP, and a suitable LOX substrate (e.g., benzylamine) in reaction buffer.

-

Initiate the reaction by adding 25 µL of the reaction mix to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes, or as an endpoint reading.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no lysyl oxidase.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Murine Model of Skin Fibrosis

This protocol is a summary of methods described in studies investigating the anti-fibrotic effects of this compound.[8][9]

Objective: To evaluate the efficacy of topical this compound in reducing collagen deposition and cross-linking in a murine model of skin injury.

Materials:

-

6-8 week old mice (e.g., C57BL/6)

-

This compound formulated as an oil-in-water cream (e.g., 0.5%, 1.5%)

-

Vehicle cream (placebo)

-

Surgical tools for creating excisional wounds

-

Tissue harvesting and processing reagents

-

Equipment for hydroxyproline (B1673980) and collagen cross-link analysis (e.g., LC-MS/MS)

Procedure:

-

Wound Creation:

-

Anesthetize the mice.

-

Shave the dorsal skin and create full-thickness excisional wounds (e.g., 4 mm punch biopsy).

-

-

Topical Treatment:

-

Beginning on day 2 post-injury, apply a defined amount of this compound cream or vehicle cream to the wound area.

-

Repeat the application daily for a specified period (e.g., 28 days).[9]

-

-

Tissue Harvesting and Analysis:

-

At the end of the treatment period, euthanize the mice and excise the scar tissue.

-

Analyze the tissue for:

-

Hydroxyproline content: As a measure of total collagen. This typically involves acid hydrolysis of the tissue followed by a colorimetric assay or LC-MS/MS.

-

Collagen cross-links: Quantify specific immature (e.g., DHLNL, HLNL) and mature (e.g., pyridinoline, deoxypyridinoline) cross-links using LC-MS/MS to assess the extent of collagen cross-linking.

-

Histology: Use stains like Masson's trichrome to visualize collagen deposition and organization.

-

-

Summary of Preclinical Data

Topical application of this compound has demonstrated significant efficacy in various preclinical models of fibrosis and scarring.

| Model System | Treatment | Key Findings |

| Murine Excisional Wound | 0.5% and 1.5% cream, daily for 28 days | Dose-dependent reduction in hydroxyproline content. Significant reduction in both immature (HLNL) and mature (PYD, DPD) collagen cross-links.[9] |

| Porcine Excisional and Burn Injury | 0.5%, 1.5%, or 3% cream, daily for 12 weeks | Significant improvement in scar appearance as scored by blinded plastic surgeons.[4] No reduction in tissue strength. Significant inhibition of LOX activity in scar tissue.[9] |

| Human Fibroblasts ('scar-in-a-jar') | 1 and 10 µM in culture | Reduction in collagen cross-link formation.[9] |

| Cell Permeability | Caco-2 or MDCKII cell monolayers | High permeability, indicating good skin penetrability.[2] |

Conclusion

This compound is a potent and specific irreversible inhibitor of the lysyl oxidase family of enzymes. Its ability to penetrate the skin and effectively reduce collagen deposition and cross-linking has been demonstrated in multiple preclinical models. These properties make this compound a promising therapeutic candidate for the treatment of skin scarring and other fibrotic diseases. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. biorbyt.com [biorbyt.com]

- 7. aobious.com [aobious.com]

- 8. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PXS-6302 Hydrochloride: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Conditions

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

PXS-6302 hydrochloride is a novel, topically administered, irreversible pan-lysyl oxidase (LOX) inhibitor developed for the treatment of fibrotic conditions, with a primary focus on the amelioration of skin scarring. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of PXS-6302. Key experimental data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases and a significant cause of morbidity and mortality. A key family of enzymes implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which comprises five copper-dependent amine oxidases (LOX and LOXL1-4). These enzymes catalyze the covalent cross-linking of collagen and elastin, leading to the stabilization and stiffening of the ECM.[1] Dysregulation of LOX activity is associated with various pathological states, including cancer metastasis and fibrosis.[1] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy for a range of fibrotic and oncological conditions.[2]

PXS-6302 is a first-in-class, small molecule inhibitor designed to irreversibly inhibit all members of the LOX family.[3] Its development was predicated on the hypothesis that by preventing the cross-linking of collagen fibers, PXS-6302 could disrupt the fibrotic process and promote the remodeling of scarred tissue towards a more normal skin architecture.[4] This whitepaper details the scientific journey of PXS-6302 from its discovery to its early clinical development.

Discovery and Mechanism of Action

PXS-6302 was developed through a focused drug discovery program aimed at identifying potent and selective pan-LOX inhibitors with physicochemical properties suitable for topical delivery. The molecule is designed to readily penetrate the skin and exert its inhibitory effect locally, minimizing systemic exposure.[5]

Mechanism of Inhibition

PXS-6302 is an irreversible inhibitor of the LOX family of enzymes.[5] Upon enzymatic processing, the allylamine (B125299) moiety of PXS-6302 binds covalently and irreversibly to the catalytic site of the LOX enzymes.[6] This mechanism-based inhibition effectively blocks the enzymatic activity, preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. Consequently, the formation of aldehyde precursors required for cross-linking is inhibited, leading to a reduction in the stability and stiffness of the ECM.[4]

In Vitro Inhibitory Activity

The inhibitory potency of PXS-6302 against various LOX isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

| Enzyme Target | IC50 (μM) |

| Bovine LOX | 3.7[3][5] |

| rhLOXL1 | 3.4[3][5] |

| rhLOXL2 | 0.4[3][5] |

| rhLOXL3 | 1.5[3][5] |

| rhLOXL4 | 0.3[3][5] |

| Table 1: In Vitro Inhibitory Activity of PXS-6302 against Lysyl Oxidase Isoforms. rh denotes recombinant human. |

Preclinical Development

A series of preclinical studies were conducted to evaluate the efficacy, safety, and pharmacokinetic profile of topically applied PXS-6302 in relevant animal models of skin fibrosis and scarring.

Murine Full-Thickness Excisional Wound Model

The efficacy of PXS-6302 in reducing collagen deposition and cross-linking was assessed in a murine model of full-thickness excisional wounds.

A full-thickness excisional wound is created on the dorsum of the mouse.[7] A biopsy punch is used to create two bilateral wounds.[7] The excised skin serves as a control.[7] Following wounding, a cream formulation of PXS-6302 (e.g., 1.5% in an oil-in-water cream) or a placebo is applied topically to the wound site.[5] In a representative study, 500 mg of the cream was applied to a 16 cm² area once daily for 28 days.[5] At the end of the treatment period, the wound tissue is harvested for analysis.[7]

Topical application of PXS-6302 resulted in a significant reduction in collagen deposition, as measured by hydroxyproline (B1673980) content, and a decrease in both immature and mature collagen cross-links in the scar tissue (Table 2).[4]

| Parameter | Control | 0.5% PXS-6302 | 1.5% PXS-6302 | p-value |

| Hydroxyproline | - | - | Significantly Reduced | p = 0.0073[4] |

| Immature Crosslinks (HLNL) | - | Significantly Reduced | Significantly Reduced | p = 0.0284, p = 0.0016[4] |

| Mature Crosslinks (PYD) | - | Significantly Reduced | Significantly Reduced | p = 0.0081, p = 0.0006[4] |

| Mature Crosslinks (DPD) | - | - | Significantly Reduced | p = 0.0168[4] |

| Table 2: Effect of PXS-6302 on Collagen Deposition and Cross-linking in a Murine Excisional Wound Model. HLNL: hydroxylysinonorleucine; PYD: pyridinoline; DPD: deoxypyridinoline. |

Porcine Deep Dermal Burn Model

To evaluate the efficacy of PXS-6302 in a model that more closely resembles human skin, a porcine deep dermal burn model was utilized.

A deep dermal burn is induced on the flank of a pig using a heated aluminum disc (e.g., 92°C for 20 seconds).[8][9] This creates a consistent and reproducible burn injury.[8] Following the burn, a cream formulation of PXS-6302 (e.g., 0.5%, 1.5%, or 3% in an oil-in-water cream) or a placebo is applied topically to the burn wound.[5] In a representative study, 400 mg of the cream was applied to a 16 cm² area once daily for 12 weeks.[5] The appearance and biomechanical properties of the resulting scar tissue are then assessed.

Topical treatment with PXS-6302 significantly improved the appearance of burn scars in the porcine model.[5] This was achieved without compromising the tensile strength of the healed tissue, indicating that the reduction in fibrosis did not lead to a weaker scar.[5]

Clinical Development: Phase 1c Trial (SOLARIA2)

A randomized, double-blind, placebo-controlled Phase 1c clinical trial was conducted to assess the safety, tolerability, and pharmacodynamics of PXS-6302 in adult patients with mature scars.[1][10]

Study Design and Methodology

The trial enrolled 50 participants with scars older than one year and at least 10 cm² in size.[1][11] The study consisted of two cohorts: an open-label cohort (n=8) that applied 2% PXS-6302 daily, and a randomized cohort (n=42) that applied either 2% PXS-6302 or a placebo cream three times a week for three months.[10] The primary endpoint was safety and tolerability. Secondary endpoints included the measurement of LOX activity, hydroxyproline (a surrogate for collagen content), and total protein in skin biopsies taken from the scar tissue.[1][11]

Key Clinical Findings

PXS-6302 was found to be well-tolerated with a good safety profile.[1] No serious adverse events were reported.[1] The most common treatment-related adverse events were mild to moderate localized skin reactions, such as redness and itching, which resolved upon cessation of treatment.[10][12]